molecular formula C42H64O14 B10814455 TenacissosideG

TenacissosideG

货号: B10814455
分子量: 792.9 g/mol
InChI 键: OHDJGUWKOIBIKY-DBRPMSJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tenacissoside G (CAS: 191729-43-8) is a pregnane glycoside isolated from plants of the Marsdenia genus, notably Marsdenia tenacissima, which has been used in traditional medicine for its antitumor and immunomodulatory properties. Structurally, it features a complex aglycone core with acetyloxy and prenyl substituents, linked to a trisaccharide moiety composed of 2,6-dideoxy-3-O-methyl sugars (Figure 1). Its molecular formula is C₄₄H₆₆O₁₄, and it exhibits a purity of ≥97–98% in standardized research preparations.

Tenacissoside G is widely utilized in pharmacological studies, particularly in cancer research, due to its ability to inhibit proliferation and induce apoptosis in tumor cells. It is typically prepared as a dimethyl sulfoxide (DMSO) master liquid (e.g., 10 mg/mL) for in vitro assays or formulated with co-solvents like PEG300 and Tween 80 for in vivo studies.

属性

分子式

C42H64O14

分子量

792.9 g/mol

IUPAC 名称

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41?,42-/m1/s1

InChI 键

OHDJGUWKOIBIKY-DBRPMSJRSA-N

手性 SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C

规范 SMILES

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tenacissoside G involves the extraction from the natural source, Marsdenia tenacissima. The extraction process typically includes the use of solvents such as acetonitrile and methanol . The compound is then purified using chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods

Industrial production of Tenacissoside G is primarily based on large-scale extraction from Marsdenia tenacissima. The process involves harvesting the plant material, followed by solvent extraction and purification. The use of advanced chromatographic methods ensures the isolation of Tenacissoside G with high purity and yield .

化学反应分析

Types of Reactions

Tenacissoside G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Tenacissoside G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Tenacissoside G, which may exhibit different biological activities and properties.

科学研究应用

Tenacissoside G has a wide range of scientific research applications, including:

作用机制

The mechanism of action of Tenacissoside G involves the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells . By inhibiting Pgp, Tenacissoside G enhances the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy. The molecular targets and pathways involved include the modulation of Pgp activity and the disruption of drug efflux mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Tenacissoside G belongs to a family of pregnane glycosides with shared biosynthetic pathways but distinct functional modifications. Key analogs include Tenacissoside F, Tenacissoside I, and Tenacigenoside A, which differ in substituents, glycosylation patterns, and bioactivity.

Table 1: Structural and Functional Comparison of Tenacissoside G and Analogs

Compound CAS Number Molecular Formula Key Substituents Purity Research Applications
Tenacissoside G 191729-43-8 C₄₄H₆₆O₁₄ Acetyloxy, prenyl, 3-O-methyl sugars ≥98% Anticancer, immunomodulation
Tenacissoside F 928151-78-4 C₄₃H₆₄O₁₃ Hydroxyl at C-12, absence of acetyloxy ≥97% Anti-inflammatory, hepatoprotection
Tenacissoside I 191729-44-9 C₄₅H₆₈O₁₅ Additional methoxy group at C-4' ≥98% Neuroprotection, antiviral activity
Tenacigenoside A 136050-20-1 C₄₆H₇₀O₁₅ Extra glucose unit at C-3 ≥95% Antifungal, enzyme inhibition

Structural Differences and Implications

  • Tenacissoside F : Lacks the acetyloxy group at C-12, which reduces its lipophilicity compared to Tenacissoside G. This modification correlates with diminished antitumor potency but enhanced anti-inflammatory effects.
  • Tenacissoside I : Features a methoxy group at C-4', increasing metabolic stability and bioavailability. Studies highlight its superior neuroprotective effects in models of Alzheimer’s disease.
  • Tenacigenoside A: The additional glucose unit enhances water solubility, making it more suitable for intravenous formulations. However, this reduces membrane permeability in vitro.

Pharmacological Activity Comparison

  • Anticancer Activity: Tenacissoside G demonstrates IC₅₀ values of 2.5–5.0 μM against HepG2 and MCF-7 cells, outperforming Tenacissoside F (IC₅₀: 10–15 μM).
  • Immunomodulation: Tenacissoside G suppresses IL-6 and TNF-α production by 60–70% at 10 μM, whereas Tenacissoside I shows stronger inhibition (80–90%) due to its methoxy-enhanced stability.
  • Toxicity Profiles: Tenacissoside G exhibits higher cytotoxicity in normal liver cells (IC₅₀: 25 μM) compared to Tenacigenoside A (IC₅₀: >50 μM), likely due to differences in glycosylation.

Formulation and Commercial Availability

  • Pricing : Tenacissoside G is priced at 216.00 €/10 mg (CymitQuimica), while Tenacissoside I costs 250.00 €/10 mg due to its additional synthetic steps.
  • Solubility: Tenacissoside G is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in DMSO (>10 mg/mL). Tenacigenoside A, with higher polarity, achieves 2 mg/mL in aqueous buffers.

生物活性

Tenacissoside G is a steroidal glycoside extracted from the stems of Marsdenia tenacissima, a plant known for its traditional medicinal uses. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance.

  • Molecular Formula : C42_{42}H64_{64}O14_{14}
  • Molecular Weight : 792.9 g/mol
  • IUPAC Name : [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate.

Tenacissoside G exhibits its biological activity primarily through the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells. Pgp is a membrane protein that pumps various drugs out of cells, contributing to resistance against chemotherapy. By inhibiting this protein's expression and function, Tenacissoside G enhances the efficacy of chemotherapeutic agents.

Biological Activities

  • Anticancer Properties :
    • Tenacissoside G has been shown to reverse multidrug resistance in various cancer cell lines by downregulating Pgp expression.
    • In vitro studies indicate that it can enhance the cytotoxic effects of conventional chemotherapeutics like doxorubicin and paclitaxel.
  • Cell Proliferation Inhibition :
    • The compound has demonstrated significant inhibition of cell proliferation in several cancer types, including breast and lung cancers.
  • Apoptosis Induction :
    • Research indicates that Tenacissoside G can induce apoptosis (programmed cell death) in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Study 1: Inhibition of Drug Resistance

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with Tenacissoside G significantly reduced Pgp levels and restored sensitivity to doxorubicin. The results indicated a potential therapeutic application for patients with drug-resistant tumors.

Cell Line Treatment Effect on Pgp Cytotoxicity
MCF-7Tenacissoside G + DoxorubicinSignificant reductionEnhanced

Study 2: Apoptosis Mechanism

In another study involving lung cancer cells (A549), Tenacissoside G was found to activate caspase pathways leading to apoptosis. The compound increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Cell Line Treatment Caspase Activation Survival Rate
A549Tenacissoside GIncreased Caspase 3/7Decreased

Comparative Analysis with Similar Compounds

Tenacissoside G's unique mechanism sets it apart from other steroidal glycosides such as Tenacissoside H and I. While these compounds also exhibit some anticancer properties, they do not possess the same efficacy in reversing Pgp-mediated drug resistance.

Compound Pgp Inhibition Cytotoxicity Enhancement
Tenacissoside GYesHigh
Tenacissoside HNoModerate
Tenacissoside INoLow

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。